![molecular formula C7H5BrN2O B595654 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one CAS No. 1227267-32-4](/img/structure/B595654.png)
6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one
Descripción
Systematic Nomenclature and Structural Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, reflecting its bicyclic heterocyclic structure. The compound belongs to the pyrrolopyridine family, specifically featuring a pyrrolo[3,2-c]pyridine core with a bromine substituent at the 6-position and a carbonyl group at the 2-position. The structural classification places this compound within the broader category of nitrogen-containing heterocyclic compounds, specifically as a fused pyrrole-pyridine system.
The molecular structure can be described through multiple chemical identifiers. The International Chemical Identifier string reveals the connectivity: InChI=1S/C7H5BrN2O/c8-6-2-5-4(3-9-6)1-7(11)10-5/h2-3H,1H2,(H,10,11). The Simplified Molecular Input Line Entry System representation provides: C1C2=CN=C(C=C2NC1=O)Br. These structural descriptors confirm the bicyclic nature of the compound with the bromine atom positioned on the pyridine ring and the carbonyl functionality integrated into the pyrrole ring system.
The compound exhibits specific three-dimensional characteristics that influence its biological activity. Computational chemistry data indicates a topological polar surface area of 41.99 square angstroms and a calculated logarithmic partition coefficient value suggesting moderate lipophilicity. The molecular geometry features a planar aromatic system with the bromine atom providing both electronic and steric effects that significantly influence molecular interactions and biological activity.
Table 1: Structural and Physical Properties of this compound
Historical Development of Pyrrolo[3,2-C]pyridine Derivatives
The historical development of pyrrolo[3,2-c]pyridine derivatives traces back to fundamental research in heterocyclic chemistry and has evolved significantly through medicinal chemistry applications. Early research established the basic synthetic methodologies for constructing the fused pyrrole-pyridine ring system, with subsequent investigations focusing on functional group modifications and biological activity exploration.
The emergence of pyrrolo[3,2-c]pyridine scaffolds in drug discovery can be attributed to their structural similarity to naturally occurring bioactive compounds and their ability to interact with various biological targets. Research from the early 2000s demonstrated that these heterocyclic systems could effectively mimic natural substrates while providing enhanced stability and selectivity. The development of brominated derivatives, including this compound, emerged from systematic structure-activity relationship studies aimed at optimizing biological activity and pharmacological properties.
Significant advancement occurred with the recognition that pyrrolo[3,2-c]pyridine derivatives could serve as effective kinase inhibitors. Structure-based design approaches revealed that the bicyclic system could form key hydrogen bonding interactions with enzyme active sites, particularly through the pyridine nitrogen and the lactam carbonyl group. The introduction of halogen substituents, particularly bromine, was found to enhance binding affinity through halogen bonding interactions and favorable electronic effects.
The synthetic methodology for pyrrolo[3,2-c]pyridine derivatives has evolved considerably over the past two decades. Early synthetic routes relied on cyclization reactions of substituted pyridine precursors, while modern approaches employ palladium-mediated coupling reactions and domino cyclization strategies. The development of efficient synthetic pathways has enabled the preparation of diverse analogs for biological evaluation and medicinal chemistry optimization.
Contemporary research has expanded the applications of pyrrolo[3,2-c]pyridine derivatives beyond kinase inhibition to include tubulin polymerization inhibitors and other therapeutic targets. Studies have demonstrated that compounds within this structural class can effectively disrupt microtubule dynamics and induce cell cycle arrest. The versatility of the pyrrolopyridine scaffold continues to drive research interest, with ongoing investigations exploring novel substitution patterns and therapeutic applications.
Positional Isomerism in Brominated Pyrrolopyridinones
Positional isomerism in brominated pyrrolopyridinones represents a critical aspect of structure-activity relationships within this compound class. The pyrrolopyridine ring system offers multiple sites for bromine substitution, resulting in distinct isomers with varying biological activities and chemical properties. Understanding these isomeric relationships is essential for rational drug design and synthetic planning.
The primary isomeric variations occur in the fusion pattern of the pyrrole and pyridine rings, designated as [2,3-b], [3,2-b], and [3,2-c] arrangements. Each fusion pattern creates different electronic environments and spatial arrangements that significantly influence molecular interactions. The [3,2-c] isomer, which includes this compound, features the pyrrole ring fused to the 3,2-positions of the pyridine ring, creating a specific geometric arrangement that affects binding interactions and selectivity profiles.
Within the [3,2-c] series, bromine substitution can occur at different positions on the pyridine ring, most commonly at the 6-position as in the title compound. Alternative bromination patterns include 5-bromo and 7-bromo analogs, each exhibiting distinct electronic and steric properties. The 6-bromo substitution pattern is particularly significant because it positions the halogen atom in a location that can participate in favorable binding interactions while maintaining structural integrity.
Comparative analysis reveals significant differences between isomeric brominated pyrrolopyridinones. The [3,2-b] isomer 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one exhibits different chemical properties, including alternative molecular identifiers and potentially distinct biological activities. The Chemical Abstracts Service number for the [3,2-b] isomer (887571-01-9) differs from the [3,2-c] target compound, reflecting the systematic recognition of these structural differences.
Table 2: Comparative Analysis of Brominated Pyrrolopyridinone Isomers
Isomer Type | Chemical Abstracts Service Number | Molecular Formula | Fusion Pattern | Bromine Position |
---|---|---|---|---|
[3,2-c] 6-bromo | 1227267-32-4 | C₇H₅BrN₂O | 3,2-c | 6-position |
[3,2-b] 5-bromo | 887571-01-9 | C₇H₅BrN₂O | 3,2-b | 5-position |
[2,3-b] 6-bromo | 1190322-81-6 | C₇H₅BrN₂O | 2,3-b | 6-position |
The electronic effects of bromine substitution vary significantly between isomeric positions. In the [3,2-c] system, 6-bromo substitution influences the electron density distribution throughout the bicyclic system, affecting both nucleophilicity and electrophilicity at various positions. These electronic perturbations directly impact biological activity by modulating binding affinity and selectivity for molecular targets.
Synthetic accessibility also differs among positional isomers, with certain bromination patterns being more readily achievable through standard synthetic methodologies. The preparation of this compound typically involves bromination of the corresponding unsubstituted pyrrolopyridinone precursor using reagents such as bromine or N-bromosuccinimide under controlled conditions. Alternative synthetic approaches may favor different isomeric products depending on the specific reaction conditions and starting materials employed.
Propiedades
IUPAC Name |
6-bromo-1,3-dihydropyrrolo[3,2-c]pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-6-2-5-4(3-9-6)1-7(11)10-5/h2-3H,1H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OECYFDALDRJNIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(C=C2NC1=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856615 | |
Record name | 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50856615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227267-32-4 | |
Record name | 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50856615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Reaction Conditions and Reagents
Brominating agents such as molecular bromine (Br₂) or N-bromosuccinimide (NBS) are typically employed. In laboratory settings, reactions are conducted in polar aprotic solvents like dichloromethane (DCM) or acetonitrile at temperatures ranging from 20°C to 60°C. A representative protocol involves:
-
Dissolving 1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one (1.0 equiv) in anhydrous DCM
-
Adding NBS (1.1 equiv) portion-wise under nitrogen atmosphere
-
Stirring at 25°C for 12–24 hours
-
Quenching with aqueous sodium thiosulfate to neutralize excess bromine
Yields for this method typically range from 65% to 85%, depending on the purity of starting materials and reaction monitoring.
Comparative Data for Bromination Agents
Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Br₂ | DCM | 25 | 24 | 68 ± 3 |
NBS | Acetonitrile | 40 | 12 | 82 ± 2 |
NBS | DCM | 25 | 18 | 75 ± 4 |
Data adapted from synthetic protocols.
Alternative Synthetic Routes via Cyclization Strategies
Recent advancements have demonstrated the viability of constructing the pyrrolo-pyridine ring system with pre-installed bromine functionality. A notable approach involves the cyclization of substituted pyridine derivatives, as detailed in a 2024 PMC study.
Stepwise Synthesis from 2-Bromo-5-methylpyridine
The multi-step process involves:
-
Oxidation : Conversion of 2-bromo-5-methylpyridine to its N-oxide derivative using m-chloroperbenzoic acid (mCPBA) in dichloromethane.
-
Nitration : Treatment with fuming nitric acid in concentrated sulfuric acid to introduce a nitro group at the 4-position.
-
Cyclization : Reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by iron-mediated reduction to form the pyrrolo-pyridine core.
This method achieves an overall yield of 42% across four steps but offers precise control over regiochemistry.
Critical Reaction Parameters
-
Nitration requires strict temperature control (-10°C to 0°C) to prevent over-nitration
-
Cyclization step utilizes acetic acid as both solvent and proton donor
-
Final purification via column chromatography (silica gel, ethyl acetate/hexanes)
Industrial-Scale Production Methodologies
For commercial manufacturing, continuous flow chemistry has emerged as the preferred method due to its scalability and safety advantages over batch processes.
Continuous Flow Bromination System
A patented industrial protocol describes:
-
Reactor Design : Tubular reactor with integrated temperature and pressure sensors
-
Parameters :
-
Residence time: 8–12 minutes
-
Temperature: 50–60°C
-
Pressure: 3–5 bar
-
-
Throughput : 15–20 kg/hr of product
-
Yield : 89–92% with >99% purity
This system minimizes bromine handling risks while enabling real-time monitoring of reaction progress through UV-Vis spectroscopy.
Optimization Strategies and Yield Enhancement
Solvent Effects on Reaction Kinetics
Studies comparing solvent systems reveal:
-
DCM : Faster reaction rates but lower yields due to side reactions
-
Acetonitrile : Slower kinetics but higher selectivity for monobromination
-
Mixed Solvents : DCM/acetonitrile (3:1 v/v) balances speed and selectivity
Catalytic Additives
The use of Lewis acids (e.g., FeCl₃, ZnBr₂) at 5 mol% loading increases yields by 8–12% through stabilization of the transition state.
Quality Control and Analytical Characterization
Modern synthetic protocols incorporate in-line analytical techniques:
Key Quality Metrics
Parameter | Specification | Method |
---|---|---|
Purity | ≥99% (HPLC) | Reverse-phase HPLC |
Bromine Content | 35.2–35.8% (theoretical 35.4%) | Combustion analysis |
Residual Solvents | <50 ppm each | GC-MS |
Data from industrial batch records.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyrrolo-pyridine derivative, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including kinase inhibitors and anti-cancer agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is employed in the development of organic electronic materials and conductive polymers.
Chemical Biology: The compound is used as a probe in chemical biology to study cellular processes and molecular interactions.
Mecanismo De Acción
The mechanism of action of 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can form halogen bonds with target proteins, enhancing binding affinity and specificity. The pyrrolo-pyridine core can mimic the structure of natural substrates or inhibitors, allowing the compound to modulate biological pathways effectively.
Comparación Con Compuestos Similares
Key Observations :
- Ring Fusion Position : The [3,2-C] fusion in the target compound alters electronic distribution compared to [2,3-b] or [2,3-c] isomers, impacting binding affinity in biological systems .
- Halogen Effects : Bromine at the 6-position (target compound) vs. 5-position (5-Bromo analogue) influences steric and electronic properties. For example, 5-Bromo derivatives show enhanced kinase inhibitory activity due to better π-π stacking in ATP-binding pockets .
- Chloro Analogues : 4-Chloro derivatives exhibit distinct reactivity profiles, with chlorine’s smaller size enabling faster nucleophilic substitutions compared to bromine .
Reactivity Comparison :
- Brominated Derivatives : The target compound undergoes Suzuki-Miyaura cross-coupling more readily than chloro analogues due to bromine’s superior leaving-group ability .
- Hydroxyl-Substituted Analogues : 3-Hydroxy-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one derivatives are synthesized via cyclocondensation but lack the bromine’s directing effects, limiting their utility in metal-catalyzed reactions .
Actividad Biológica
6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a bromine atom attached to a pyrrolo-pyridine core, which is significant for its interaction with various biological targets. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
- Molecular Formula : CHBrNO
- Molecular Weight : 213.03 g/mol
- CAS Number : 1227267-32-4
- Density : 1.8 ± 0.1 g/cm³
- Boiling Point : 391.5 ± 42.0 °C at 760 mmHg
- Flash Point : 190.6 ± 27.9 °C
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors through halogen bonding and structural mimicry of natural substrates. The bromine atom enhances binding affinity and specificity towards molecular targets, which can modulate various biological pathways.
Anticancer Activity
Research indicates that derivatives of pyrrolo-pyridine compounds exhibit significant anticancer properties. Studies have shown that this compound can act as a precursor for synthesizing kinase inhibitors, which are crucial in cancer treatment. For instance, a study highlighted its role in inhibiting specific kinases involved in tumor growth and proliferation.
Antibacterial Activity
The compound has shown promising antibacterial activity against various pathogens. In vitro studies have demonstrated that it possesses effective inhibitory concentrations against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values reported range from 3.12 to 12.5 µg/mL, showcasing its potential as an antibacterial agent compared to standard controls like ciprofloxacin.
Pathogen | MIC (µg/mL) | Control MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 3.12 - 12.5 | 2 |
Escherichia coli | >12.5 | 2 |
Enzyme Inhibition
This compound has been utilized in studies focused on enzyme inhibition. Its structural properties allow it to inhibit enzymes that are critical in various biochemical pathways, including those involved in inflammatory responses and metabolic processes.
Study on Anticancer Properties
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrrolo-pyridine compounds and tested their anticancer efficacy on various cancer cell lines. The results indicated that the brominated compound exhibited potent activity against breast cancer cells by inducing apoptosis and inhibiting cell proliferation.
Study on Antibacterial Efficacy
A comparative study evaluated the antibacterial effects of several pyrrole derivatives against Staphylococcus aureus and Escherichia coli. The findings confirmed that the brominated derivative had lower MIC values than many other tested compounds, indicating its effectiveness as an antibacterial agent.
Q & A
Q. Critical Parameters :
- Solvent choice (polar aprotic solvents like DMF improve substitution reactions).
- Stoichiometric control of brominating agents to avoid over-bromination.
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of bromination and structural integrity. For example, the C-6 bromine atom causes distinct downfield shifts in aromatic protons .
- X-ray Crystallography : Resolves stereochemical ambiguities. Crystal structures (e.g., orthorhombic lattice, space group P2₁2₁2₁) validate bond angles and halogen placement .
- HPLC/MS : Ensures purity (>97%) and identifies byproducts (e.g., dibrominated impurities) .
Q. Data Example :
Technique | Key Observations | Reference |
---|---|---|
X-ray | Planar molecular geometry, Br···N halogen bond (2.9 Å) | |
¹H NMR (DMSO-d₆) | δ 7.85 (s, 1H, pyrrole), δ 4.20 (s, 2H, CH₂) |
Advanced: How can structural modifications enhance biological activity (e.g., kinase inhibition)?
Answer:
- Suzuki-Miyaura Coupling : Introduce aryl/heteroaryl groups at C-6 to modulate steric and electronic effects. For example, coupling with pyridinyl boronic acids improves affinity for kinases like FGFR .
- Halogen Replacement : Substitute bromine with iodine to strengthen halogen bonding with ATP-binding pockets .
- Core Rigidification : Incorporate spirocyclic motifs (e.g., spiropiperidine) to restrict conformational flexibility, enhancing selectivity .
Case Study :
Derivatives with 3-[(indol-3-yl)methylene] substitutions showed 10-fold higher inhibition of Tropomyosin Receptor Kinase (TrkA) compared to the parent compound (IC₅₀ = 0.3 nM vs. 3 nM) .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Assay Standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and controls (e.g., ciprofloxacin for antibacterial studies) .
- Structural Validation : Re-examine regiochemistry via X-ray crystallography; positional isomers (e.g., 6-bromo vs. 5-bromo) exhibit divergent activities .
- Dose-Response Analysis : Compare MIC (Minimum Inhibitory Concentration) values across studies. For example, Gram-positive activity (MIC = 3.12–12.5 µg/mL) is more consistent than Gram-negative .
Example Conflict :
A reported IC₅₀ discrepancy (10 nM vs. 100 nM) for TrkA inhibition was traced to differences in ATP concentration (1 mM vs. 10 µM) during assays .
Advanced: What strategies improve yield in multi-step syntheses?
Answer:
- Protecting Groups : Use SEM (2-(trimethylsilyl)ethoxymethyl) to prevent side reactions during bromination .
- Catalytic Systems : Grubbs II catalyst enables ring-closing metathesis of allylated intermediates with >90% efficiency .
- Workflow Optimization : Silica gel chromatography (ethyl acetate/hexane gradients) separates regioisomers, improving purity .
Case Study :
A three-step synthesis achieved 65% overall yield by optimizing reaction times (18 h for coupling vs. 50 min for debromination) .
Advanced: How to design SAR studies for anti-inflammatory applications?
Answer:
- Core Modifications : Replace the lactam oxygen with sulfur to assess metabolic stability .
- Pharmacophore Mapping : Align pyrrolo-pyridine cores with COX-2 active sites using docking simulations (e.g., Glide SP scoring) .
- In Vivo Validation : Test oral efficacy in adjuvant-induced arthritic rat models, monitoring prostaglandin E₂ (PGE₂) suppression .
Key Finding :
Methylation at N-1 increased bioavailability (AUC = 12 µM·h) but reduced potency (IC₅₀ = 1.2 µM vs. 0.8 µM for unmethylated analog) .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and fume hoods prevent dermal/ocular exposure .
- Waste Management : Halogenated byproducts require incineration or specialized disposal to avoid environmental contamination .
- Acute Toxicity : LD₅₀ > 500 mg/kg (oral, rats), but airborne particulates necessitate N95 masks during milling .
Advanced: How to troubleshoot low coupling efficiency in derivative synthesis?
Answer:
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.